Suspensolide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of suspensolide involves several key steps, including metallometallation, carboalumination, and cupration reactions. One of the synthetic routes begins with the stannylzincation of a protected alkynyl alcohol, producing a trisubstituted alkene and an allylic alcohol. This is followed by methylalumination of an additional alkyne to generate the second alkene. The required homoallylic alcohol is produced via alanate opening of ethylene oxide . The two synthons generated from these processes are subsequently coupled using higher-order cuprate chemistry. The final step involves the oxidation of the homoallylic alcohol to an aldehyde, and then to the carboxylic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route described above provides a foundation for potential large-scale production. The use of metallometallation and cupration reactions suggests that industrial synthesis would require precise control of reaction conditions and the availability of specialized reagents.
Chemical Reactions Analysis
Types of Reactions
Suspensolide undergoes various chemical reactions, including:
Oxidation: The homoallylic alcohol can be oxidized to an aldehyde and further to a carboxylic acid.
Reduction: Reduction reactions can be used to modify the alkenes and alcohol groups.
Substitution: Allylic and homoallylic alcohols can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium cyanide and lithium salts are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, and substituted alcohols .
Scientific Research Applications
Suspensolide has several scientific research applications:
Chemistry: It serves as a model compound for studying metallometallation and cupration reactions.
Biology: As a sex pheromone, it is used in studies related to insect behavior and pest control.
Medicine: Its unique structure makes it a candidate for drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of suspensolide as a sex pheromone involves its interaction with specific receptors in the olfactory system of the Caribbean fruit fly. The compound binds to these receptors, triggering a cascade of molecular events that result in behavioral changes in the insect . The exact molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Suspensolide can be compared with other macrolide compounds, such as:
Erythromycin: A well-known antibiotic with a similar macrolide structure.
Azithromycin: Another antibiotic with a macrolide ring, used for treating bacterial infections.
Anastrephin and Epianastrephin: Other pheromones from the Anastrepha genus with similar biological functions.
This compound’s uniqueness lies in its specific role as a sex pheromone for the Caribbean fruit fly and its distinct chemical structure, which includes two tri-substituted alkenes and both allylic and homoallylic alcohols .
Biological Activity
Suspensolide is a compound that belongs to the class of lactones, specifically known for its unique chemical structure and biological activities. It has garnered attention in various fields, including pharmacology, due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by its cyclic lactone structure. Its molecular formula is C12H22O2, and it exhibits properties typical of lactones, such as volatility and solubility in organic solvents. The compound's structure allows it to participate in various biological interactions, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Bacillus subtilis | 16 µg/mL |
Hepatoprotective Effects
This compound has also been studied for its hepatoprotective effects. One study isolated this compound A from Viburnum tinus and demonstrated its ability to protect liver cells from oxidative stress-induced damage. The results suggest that this compound may play a role in enhancing liver function and preventing liver-related diseases.
Case Study: Hepatoprotective Activity
In a controlled study involving rat models, this compound A was administered at varying doses. The results indicated a dose-dependent reduction in liver enzyme levels, suggesting reduced hepatotoxicity.
Anti-inflammatory Properties
Another area of research focuses on the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity suggests potential applications in treating inflammatory diseases.
Table 2: Inhibition of Pro-inflammatory Cytokines by this compound
Cytokine | Inhibition Percentage (%) |
---|---|
TNF-α | 75% |
IL-6 | 60% |
IL-1β | 70% |
The biological activities of this compound can be attributed to its interaction with cellular membranes and signaling pathways. Studies suggest that this compound may modulate the activity of certain enzymes involved in lipid metabolism and inflammation, contributing to its therapeutic effects.
Properties
IUPAC Name |
(4Z,9Z)-5,9-dimethyl-1-oxacycloundeca-4,9-dien-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-10-4-3-5-11(2)8-9-14-12(13)7-6-10/h6,8H,3-5,7,9H2,1-2H3/b10-6-,11-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKDTQISXMBQEU-XNFNPUBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=O)OCC=C(CCC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC(=O)OC/C=C(\CCC1)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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